molecular formula C16H20N2O2S2 B2360732 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954702-36-4

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2360732
CAS RN: 954702-36-4
M. Wt: 336.47
InChI Key: FIEQGSJOSALJOX-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, commonly known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of sulfonamide compounds and has been found to possess several unique properties that make it a promising candidate for various biomedical applications.

Scientific Research Applications

1. Catalysis in Organic Synthesis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, closely related to the compound , have been used as ligands in transfer hydrogenation reactions. Such reactions are essential in organic synthesis for producing various compounds. These ligands, when combined with metal complexes, facilitate the hydrogenation of ketones, an important step in the synthesis of alcohols and other organic molecules (A. Ruff et al., 2016).

2. Structural Studies in Chemistry

Structural studies of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been conducted to understand their molecular and supramolecular structures. These studies are crucial for designing compounds with specific chemical properties and functionalities (Danielle L Jacobs et al., 2013).

3. Antimicrobial Research

A derivative, N-pyridin-3-yl-benzenesulfonamide, has demonstrated significant antimicrobial activity. Such studies are vital in the search for new antibacterial and antiviral agents, which is particularly crucial in the context of rising antibiotic resistance (A.O. Ijuomah et al., 2022).

properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,15-6-2-1-3-7-15)17-12-16(14-8-11-21-13-14)18-9-4-5-10-18/h1-3,6-8,11,13,16-17H,4-5,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQGSJOSALJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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